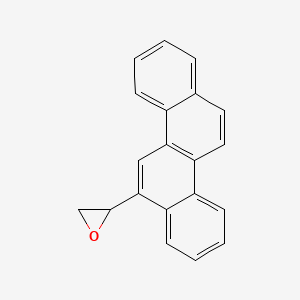
6-Chrysenyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chrysenyloxirane is an organic compound with the molecular formula C20H14O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chrysenyloxirane typically involves the epoxidation of chrysene. One common method is the reaction of chrysene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
[ \text{Chrysene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]
The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure the selective formation of the epoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chrysenyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Aplicaciones Científicas De Investigación
6-Chrysenyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Chrysenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyrenyloxirane
- 9-Anthryloxirane
- 9-Phenanthryloxirane
- 7-Benzanthryloxirane
- 2-Naphthyloxirane
Comparison
6-Chrysenyloxirane is unique due to its specific structure and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. Its interactions with biological molecules can also vary, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
66842-41-9 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
2-chrysen-6-yloxirane |
InChI |
InChI=1S/C20H14O/c1-2-6-14-13(5-1)9-10-17-15-7-3-4-8-16(15)19(11-18(14)17)20-12-21-20/h1-11,20H,12H2 |
Clave InChI |
IXNJEDIJJZHXAI-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


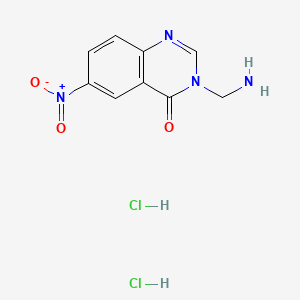
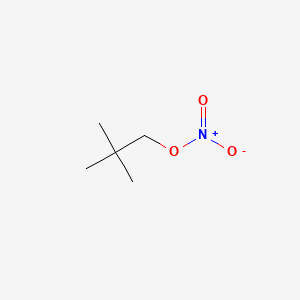

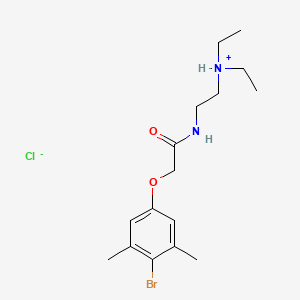



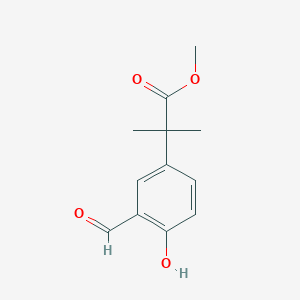
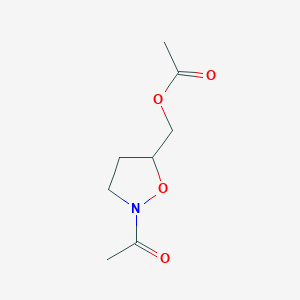

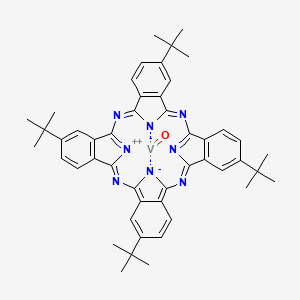


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
